

Potassium Acetate Hydrate: A Comprehensive Technical Guide to Safety and Handling

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Compound of Interest

Compound Name: Potassium acetate hydrate

Cat. No.: B3326462

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for **potassium acetate hydrate**, tailored for a scientific audience. The following sections detail toxicological data, personal protective equipment (PPE) protocols, emergency procedures, and the experimental methodologies used to determine key safety parameters.

Hazard Identification and Classification

Potassium acetate is generally considered to be of low toxicity.^[1] However, as with any chemical reagent, proper handling is crucial to ensure personnel safety. It is not classified as a hazardous substance according to the Globally Harmonized System (GHS).^[2] The primary hazards are associated with direct contact and inhalation of dust.

Potential Health Effects:

- Eye Contact: May cause eye irritation.^[2] Dust from the product can also lead to eye irritation.^[1]
- Skin Contact: May be harmful if absorbed through the skin and may cause slight skin irritation.^{[2][3]}
- Inhalation: May be harmful if inhaled.^[2] Inhalation of dust may cause respiratory irritation.^[1]
- Ingestion: May be harmful if swallowed.^[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of potassium acetate is provided in the table below.

Property	Value
CAS Number	127-08-2
Molecular Formula	C ₂ H ₃ KO ₂
Molecular Weight	98.14 g/mol [2]
Appearance	White crystalline powder
Solubility	2530 g/L in water (20°C)[4]

Toxicological Data

The following table summarizes the available acute toxicity data for potassium acetate.

Test	Species	Route	Value
LD50	Rat	Oral	3,250 mg/kg[5]
LD50	Rabbit	Dermal	>20,000 mg/kg[6]
LC50	Rat	Inhalation (dust/mist)	>5.6 mg/L/4h[6]
Skin Irritation	Rat	Dermal	No skin irritation[5]
Eye Irritation	Rabbit	Ocular	No eye irritation[5]

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols. The following sections detail the methodologies for these key studies.

Acute Oral Toxicity (LD50) - OECD Guideline 401 (Modified)

The acute oral toxicity of potassium acetate was likely determined using a method similar to the OECD 401 guideline. This test is designed to determine the median lethal dose (LD50), which is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[2]

Methodology:

- **Test Animals:** The rat is the preferred rodent species.[2] A group of at least 5 rodents of the same sex is used for each dose level.[2]
- **Administration:** The test substance is administered orally by gavage in graduated doses to several groups of experimental animals, with one dose being used per group.[2] For rodents, the volume should not exceed 1 ml/100 g body weight.[2]
- **Observation:** Animals are observed for effects and mortality.[2] Animals that die during the test are necropsied, and at the conclusion of the test, surviving animals are sacrificed and necropsied.[2]

Acute Dermal Irritation - OECD Guideline 404

This test provides information on the health hazards likely to arise from exposure to a substance by dermal application.[7][8][9]

Methodology:

- **Test Animal:** The albino rabbit is the preferable laboratory animal.[8]
- **Application:** A single dose of the test substance (0.5 g for a solid) is applied to a small area of the skin (approximately 6 cm²).[8] Untreated skin areas serve as a control.[8]
- **Exposure and Observation:** The exposure period is 4 hours, after which the residual test substance is removed.[8] The animals are then examined for signs of erythema and edema at specified intervals for up to 14 days.[8]

Acute Eye Irritation - OECD Guideline 405

This test is designed to assess the potential of a substance to cause eye irritation or damage.

Methodology:

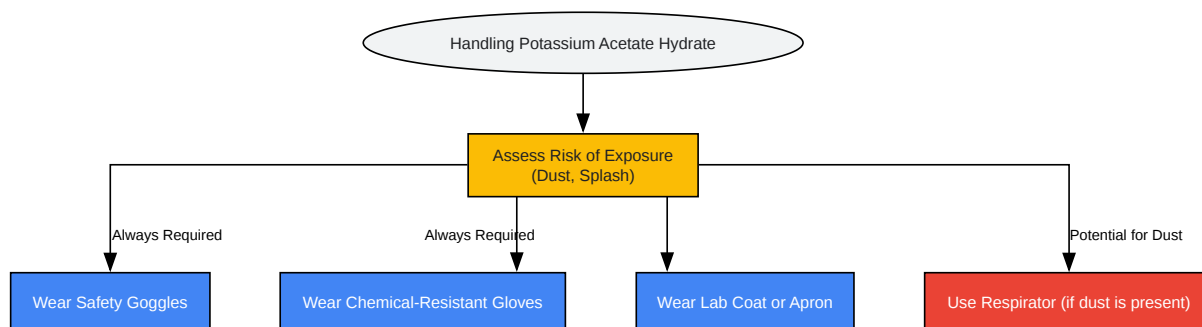
- **Test Animal:** The albino rabbit is the recommended animal for this study.
- **Procedure:** A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit. The other eye remains untreated and serves as a control.
- **Observation:** The eyes are examined for corneal opacity, iritis, and conjunctival redness at specified intervals after instillation. The observation period is typically up to 21 days.

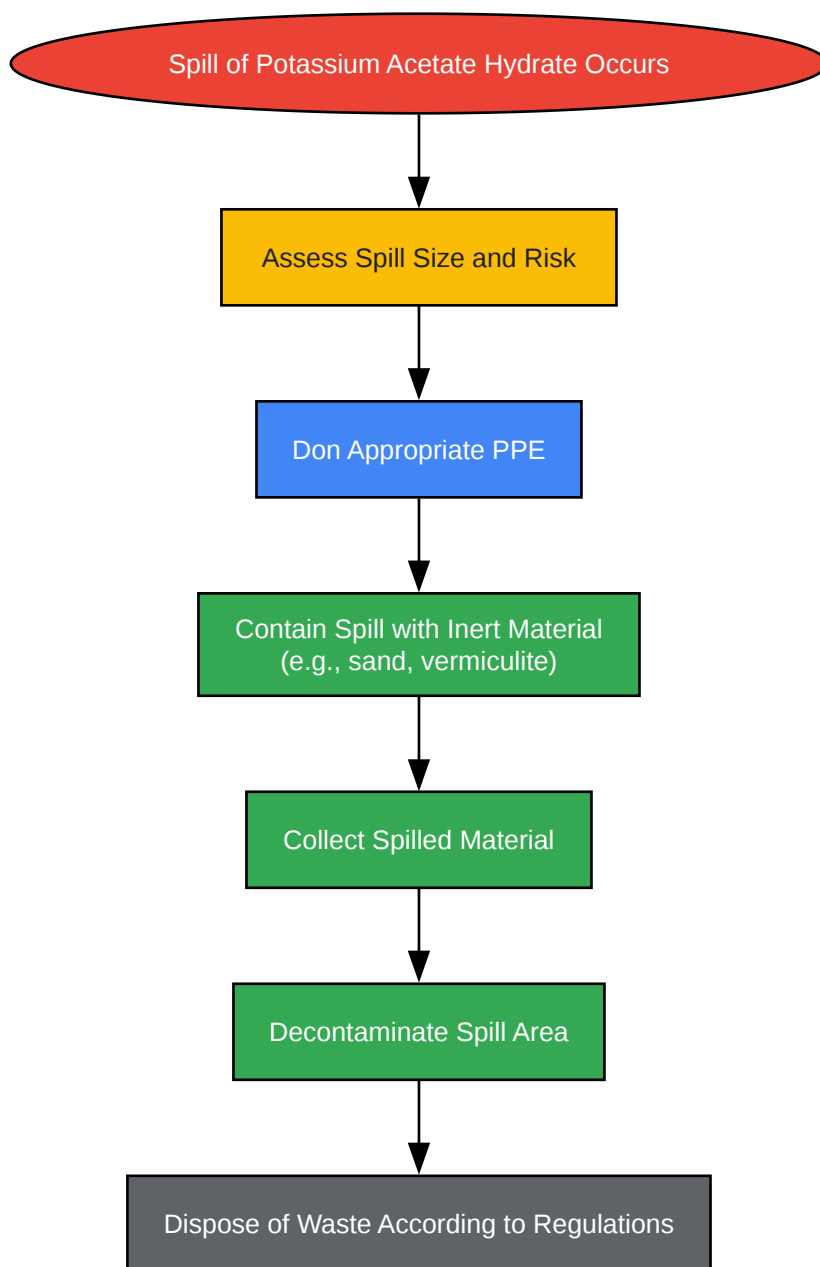
Safety and Handling Precautions

Personal Protective Equipment (PPE)

The following PPE should be worn when handling **potassium acetate hydrate**:

- **Eye Protection:** Chemical safety goggles should be worn.[\[7\]](#)
- **Hand Protection:** Wear appropriate chemical-resistant gloves.[\[7\]](#)[\[8\]](#)
- **Skin and Body Protection:** Use clean protective body covering clothing as needed to minimize contact.[\[2\]](#)
- **Respiratory Protection:** In areas where dust may form, use a suitable respirator.[\[7\]](#)





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